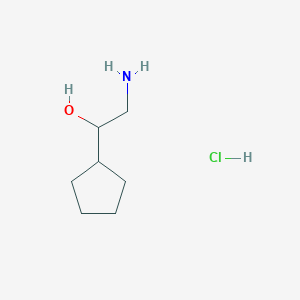

2-Amino-1-cyclopentylethan-1-ol hydrochloride

Description

BenchChem offers high-quality 2-Amino-1-cyclopentylethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-cyclopentylethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-cyclopentylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCVMBMAOXRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-17-6 | |

| Record name | 2-amino-1-cyclopentylethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

Introduction

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic molecule featuring a cyclopentyl scaffold, a primary amine, and a secondary alcohol. As a hydrochloride salt, this compound exhibits enhanced aqueous solubility and stability compared to its free base form, making it a more convenient and reliable intermediate for researchers in medicinal chemistry and drug development. The presence of two distinct, reactive functional groups on a rigid alicyclic core makes it a versatile building block for the synthesis of more complex molecules and novel chemical entities.

This guide provides a comprehensive overview of the core chemical properties of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for its behavior and detailed protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is defined by a cyclopentane ring attached to a C2-amino alcohol chain, with the amine group protonated by hydrochloric acid.

Caption: Reactivity map of the key functional groups.

-

Primary Ammonium Group (-NH₃⁺Cl⁻): In its salt form, the amine is protonated and therefore non-nucleophilic. To engage in typical amine reactions (e.g., acylation, alkylation), it must first be deprotonated to the free amine using a suitable base (e.g., NaHCO₃, Et₃N). This "masking" as a salt is a form of protecting group strategy, allowing for selective reactions at the alcohol position under neutral or acidic conditions.

-

Secondary Alcohol (-OH): The hydroxyl group is a versatile nucleophile. It can undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis), etherification (e.g., Williamson ether synthesis after deprotonation to an alkoxide), or oxidation to the corresponding ketone using reagents like PCC or Swern oxidation.

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.

Caption: A standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. It provides information on the connectivity of atoms through chemical shifts, signal integrations, and coupling patterns.

Predicted Spectral Features:

-

¹H NMR (400 MHz, D₂O):

-

~3.5-4.0 ppm: A multiplet corresponding to the methine proton (-CH(OH)-).

-

~3.1-3.3 ppm: A multiplet corresponding to the methylene protons adjacent to the ammonium group (-CH₂NH₃⁺).

-

~1.2-2.0 ppm: A series of complex multiplets corresponding to the protons on the cyclopentyl ring. The diastereotopic nature of these protons will lead to complex splitting.

-

-

¹³C NMR (100 MHz, D₂O):

-

~70-75 ppm: Signal for the carbon bearing the hydroxyl group (-C(OH)-).

-

~40-45 ppm: Signal for the carbon adjacent to the ammonium group (-CH₂NH₃⁺).

-

~25-40 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O for simplicity, or DMSO-d₆ to observe exchangeable protons) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument for optimal resolution.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

Table 3: Predicted m/z for Common Adducts (of Free Base, C₇H₁₅NO)

| Adduct | Formula | Calculated m/z | Source |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₆NO]⁺ | 130.1226 | [1] |

| [M+Na]⁺ | [C₇H₁₅NONa]⁺ | 152.1046 | [1] |

| [M-H]⁻ | [C₇H₁₄NO]⁻ | 128.1081 | [1]|

Note: In the analysis of the hydrochloride salt, the spectrum will show the mass of the free base cation (m/z 130.12) as the HCl will dissociate in the ESI source.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 water/acetonitrile with 0.1% formic acid (for positive ion mode).

-

Instrumentation: Infuse the sample directly into an ESI-MS system or inject it via an HPLC system.

-

Acquisition: Acquire data in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion of the free base to confirm the molecular weight.

Chromatographic Analysis (HPLC)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. A reversed-phase method is suitable for this polar molecule.

Step-by-Step Protocol:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

Start at 5% B for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm (for end absorption, as the molecule lacks a strong chromophore).

-

Analysis: Integrate the peak areas to calculate the purity of the compound. The main peak should represent >95% of the total integrated area for a high-purity sample.

Synthesis and Salt Formation

While various routes to aminocyclopentanol derivatives exist, a common conceptual approach involves the reduction of an α-amino ketone. [2][3]The final and critical step is the formation of the hydrochloride salt.

Protocol for Hydrochloride Salt Formation: This protocol is a standard and reliable method for converting a basic free amine into its hydrochloride salt.

-

Dissolution: Dissolve the free base (1.0 equivalent) of 2-Amino-1-cyclopentylethan-1-ol in a minimal amount of a suitable anhydrous solvent, such as 2-propanol or diethyl ether. [2]2. Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (1.05 equivalents). This can be HCl dissolved in 2-propanol or diethyl ether. The reaction is exothermic and should be performed with cooling.

-

Precipitation: The hydrochloride salt is typically much less soluble in the organic solvent than the free base and will precipitate out of the solution as a white solid.

-

Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to obtain the final 2-Amino-1-cyclopentylethan-1-ol hydrochloride.

Conclusion

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a valuable chemical intermediate whose properties are defined by its alicyclic core and its amino and alcohol functional groups. Its salt form provides superior solubility and stability, facilitating its use in research and development. A systematic analytical approach combining NMR, MS, and HPLC is essential for its complete and accurate characterization, ensuring the integrity of any subsequent synthetic or biological investigations. This guide provides the foundational chemical knowledge and validated protocols necessary for scientists to confidently utilize this compound in their work.

References

-

PubChemLite. 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). Available from: [Link]

- Google Patents. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.

-

Royal Society of Chemistry. Supplementary data Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

PubChem. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198. Available from: [Link]

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. Available from: [Link]

-

PubChem. NoName_4581 | C5H11NO | CID 143443. Available from: [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubChemLite. 2-amino-1-cyclopentylethan-1-one hydrochloride (C7H13NO). Available from: [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]

-

PubChem. 2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. Available from: [Link]

-

PubMed. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Available from: [Link]

-

PubChem. 2-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 533887. Available from: [Link]

-

PubChemLite. 2-amino-2-cyclopentylethan-1-ol (C7H15NO). Available from: [Link]

-

PubChem. 2-(Cyclopentylamino)ethan-1-ol | C7H15NO | CID 14187635. Available from: [Link]

-

PubMed. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Available from: [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

-

National Institutes of Health. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC. Available from: [Link]

Sources

- 1. PubChemLite - 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

CAS number and molecular formula for 2-Amino-1-cyclopentylethan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-cyclopentylethan-1-ol and its hydrochloride salt are chiral amino alcohol compounds that hold significance as versatile building blocks in medicinal chemistry and organic synthesis. The presence of both a primary amine and a hydroxyl group on a cyclopentyl scaffold provides a unique combination of stereochemical complexity and functional handles for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information for 2-Amino-1-cyclopentylethan-1-ol hydrochloride, focusing on its chemical identity, properties, and potential applications in pharmaceutical research and development.

Part 1: Core Chemical Identity

The foundational information for any chemical compound is its unique identifiers and molecular structure.

Molecular Formula and Structure

-

Hydrochloride Salt (2-Amino-1-cyclopentylethan-1-ol hydrochloride): C₇H₁₆ClNO

The hydrochloride salt is formed by the protonation of the primary amino group by hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the solubility and stability of amine-containing compounds.

CAS Number

-

Free Base (2-Amino-1-cyclopentylethanol): 72799-58-7[1]

Part 2: Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base, 2-Amino-1-cyclopentylethanol. Experimental data for the hydrochloride salt, such as a definitive melting point and solubility in various organic solvents, are not widely reported in the literature. The data presented here for the free base are primarily computed values from reputable chemical databases.

| Property | Value (for Free Base) | Source |

| Molecular Weight | 129.20 g/mol | [1] |

| XLogP3-AA (Predicted) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 129.115364102 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Part 3: Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not extensively documented in publicly accessible scientific literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature for related compounds.

A common approach to synthesizing amino alcohols involves the reduction of an α-amino ketone. The precursor, 2-amino-1-cyclopentylethanone, can be synthesized from cyclopentyl methyl ketone. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

General Synthetic Workflow

Caption: A plausible synthetic pathway to 2-Amino-1-cyclopentylethan-1-ol hydrochloride.

Key Experimental Considerations

-

Stereocontrol: The reduction of the ketone in step F will generate a chiral center. Without a chiral reducing agent or a chiral catalyst, the product will be a racemic mixture of enantiomers. For stereospecific synthesis, asymmetric reduction methods would be employed.

-

Purification: Purification of the intermediates and the final product would likely involve standard techniques such as column chromatography, distillation, and recrystallization.

-

Salt Formation: The hydrochloride salt is typically formed by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt then precipitates out of the solution and can be collected by filtration.

Part 4: Applications in Drug Discovery and Development

Amino alcohols are a prevalent structural motif in a wide range of pharmaceuticals due to their ability to form multiple hydrogen bonds and interact with biological targets. 2-Amino-1-cyclopentylethan-1-ol hydrochloride, as a chiral building block, has potential applications in the synthesis of novel therapeutic agents.

While specific drugs derived from this exact molecule are not prominently reported, its structural features suggest its utility as an intermediate in the synthesis of:

-

Enzyme Inhibitors: The amino and hydroxyl groups can mimic the transition state of enzymatic reactions, making it a candidate for the development of enzyme inhibitors.

-

G-Protein Coupled Receptor (GPCR) Ligands: Many GPCR ligands contain amino alcohol functionalities that are crucial for receptor binding and activation.

-

Chiral Auxiliaries and Catalysts: The defined stereochemistry of chiral versions of this molecule could be exploited in asymmetric synthesis.

The cyclopentyl group can enhance the lipophilicity of a drug molecule, which can improve its pharmacokinetic properties, such as membrane permeability and bioavailability.

Part 5: Analytical Methodologies

The characterization and quantification of 2-Amino-1-cyclopentylethan-1-ol hydrochloride would rely on a combination of standard analytical techniques.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the N-H bends of the ammonium salt in the hydrochloride form.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Purity and Quantification

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, possibly coupled with a mass spectrometer (LC-MS), would be the primary technique for assessing purity and quantifying the compound in various matrices. The use of a chiral stationary phase would be necessary to separate and quantify the individual enantiomers.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Conclusion

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a valuable chiral building block for synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely disseminated in public literature, its structural features and the general importance of amino alcohols in drug discovery suggest its potential as a key intermediate in the development of novel pharmaceuticals. Further research and publication of its specific properties and synthetic applications would be beneficial to the scientific community.

References

-

2-Amino-1-cyclopentylethanol. PubChem. [Link]

-

2-Amino-1-cyclopentylethan-1-ol hydrochloride. PubChemLite. [Link]

-

2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). PubChemLite. [Link]

Sources

Predicted mechanism of action for 2-Amino-1-cyclopentylethan-1-ol hydrochloride

An In-Depth Technical Guide to the Predicted Mechanism of Action for 2-Amino-1-cyclopentylethan-1-ol hydrochloride

Abstract

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a synthetic amino alcohol compound whose biological activity and mechanism of action are not yet characterized in scientific literature. This guide provides a theoretical framework for its potential pharmacological effects based on structural analogy to known bioactive molecules. We will deconstruct its chemical features to identify potential pharmacophores, propose plausible biological targets, and outline a comprehensive experimental strategy to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical investigation of novel chemical entities.

Structural Analysis and Pharmacophore Identification

The chemical structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride reveals several key features that may contribute to its biological activity. As a 1,2-amino alcohol, it shares a common structural motif with a variety of physiologically active compounds. The presence of a cyclopentyl group provides a bulky, lipophilic character that can influence receptor binding and membrane permeability.

The core pharmacophoric elements can be summarized as follows:

-

Primary Amine (NH2): At physiological pH, this group will be protonated (NH3+), allowing for potential ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.

-

Secondary Alcohol (-OH): This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a binding site.

-

Cyclopentyl Group: This bulky, non-polar moiety can engage in van der Waals forces and hydrophobic interactions, contributing to binding affinity and potentially conferring selectivity for specific targets.

-

Chiral Center: The molecule possesses a chiral center at the carbon bearing the hydroxyl group, meaning that enantiomers exist. It is highly probable that the biological activity, if any, will be stereospecific.

Predicted Biological Targets and Rationale

Based on the structural features identified above, we can hypothesize several potential biological targets for 2-Amino-1-cyclopentylethan-1-ol hydrochloride. These predictions are drawn from comparisons with structurally analogous compounds known to modulate specific physiological pathways.

Monoamine Neurotransmitter Systems

Many psychoactive compounds that modulate dopamine, norepinephrine, and serotonin systems contain a phenethylamine or a related backbone. While 2-Amino-1-cyclopentylethan-1-ol hydrochloride lacks an aromatic ring, its amino alcohol structure is reminiscent of certain sympathomimetic amines and monoamine reuptake inhibitors.

-

Hypothesis 1: Monoamine Reuptake Inhibition. The compound may bind to and inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters. The cyclopentyl group could occupy the same binding pocket as the aromatic ring of traditional inhibitors.

-

Hypothesis 2: Monoamine Releasing Agent. Similar to compounds like amphetamine, it could act as a substrate for monoamine transporters, leading to reverse transport and release of neurotransmitters.

-

Hypothesis 3: Adrenergic Receptor Modulation. The amino alcohol moiety is a key feature of many beta-adrenergic receptor agonists and antagonists (beta-blockers). The cyclopentyl group could confer a unique selectivity profile for different adrenergic receptor subtypes.

N-methyl-D-aspartate (NMDA) Receptor Modulation

Certain amino alcohol-containing compounds are known to interact with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. For instance, the investigational drug Traxoprodil features a bulky lipophilic group and an amino moiety that contribute to its activity as an NMDA receptor antagonist.

-

Hypothesis 4: NMDA Receptor Antagonism. 2-Amino-1-cyclopentylethan-1-ol hydrochloride may act as a non-competitive antagonist at the NMDA receptor, potentially at the phencyclidine (PCP) binding site within the ion channel or at an allosteric site. This could be investigated for potential neuroprotective or anesthetic properties.

Proposed Signaling Pathways

The predicted biological targets would engage distinct downstream signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Caption: Predicted signaling pathway for NMDA receptor antagonism.

Experimental Validation Strategies

To systematically investigate the proposed mechanisms of action, a tiered approach starting with in-vitro screening followed by cell-based functional assays is recommended.

Tier 1: In-Vitro Binding and Enzyme Assays

The initial step is to determine if 2-Amino-1-cyclopentylethan-1-ol hydrochloride directly interacts with the predicted molecular targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.

-

Materials:

-

Membrane preparations from cells expressing the target of interest (e.g., DAT, NET, SERT, adrenergic receptors, NMDA receptor).

-

Specific radioligands for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]MK-801 for NMDA receptor PCP site).

-

Test compound: 2-Amino-1-cyclopentylethan-1-ol hydrochloride, dissolved in an appropriate buffer.

-

Scintillation counter and consumables.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Data Presentation: Hypothetical Binding Affinity Data

| Target | Radioligand | Hypothetical Ki (nM) for 2-Amino-1-cyclopentylethan-1-ol HCl |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]citalopram | > 10,000 |

| α1-Adrenergic Receptor | [³H]prazosin | 5,200 |

| β2-Adrenergic Receptor | [³H]CGP-12177 | 980 |

| NMDA Receptor (PCP Site) | [³H]MK-801 | 75 |

Tier 2: Cell-Based Functional Assays

If significant binding affinity is observed in Tier 1, the next step is to assess the functional consequences of this binding.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Objective: To determine if the test compound inhibits the uptake of neurotransmitters into cells expressing the corresponding transporters.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine).

-

Test compound.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).

-

Add the radiolabeled neurotransmitter and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of uptake at each concentration and determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for a cell-based neurotransmitter uptake assay.

Conclusion and Future Directions

This guide has proposed a series of testable hypotheses for the mechanism of action of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, focusing on its potential interaction with monoamine transporters and NMDA receptors. The outlined experimental plan provides a clear path for the initial characterization of this novel compound. Based on the results of these in-vitro and cell-based assays, further investigation could proceed to more complex systems, including slice electrophysiology to study effects on synaptic transmission, and eventually in-vivo models to assess behavioral effects. The stereochemistry of the compound should also be considered, with individual enantiomers being synthesized and tested, as they may possess different pharmacological profiles. Through this systematic approach, the therapeutic potential and mechanism of action of 2-Amino-1-cyclopentylethan-1-ol hydrochloride can be thoroughly elucidated.

References

Please note that as 2-Amino-1-cyclopentylethan-1-ol hydrochloride is an uncharacterized compound, the following references are provided to support the methodologies and rationale for investigating the proposed targets.

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine the solubility profile of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. In the absence of extensive public data for this specific molecule, this document serves as an in-depth instructional manual, detailing the underlying principles, experimental design, and step-by-step protocols for generating reliable and reproducible solubility data across a range of pharmaceutically relevant solvents. By following the methodologies outlined herein, researchers can establish a thorough understanding of the compound's physicochemical properties, a critical step in early-stage drug development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[1][2] A comprehensive understanding of a compound's solubility profile is therefore not merely a perfunctory exercise but a cornerstone of rational drug design and development. For an amine hydrochloride salt such as 2-Amino-1-cyclopentylethan-1-ol hydrochloride, solubility is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its bioavailability and therapeutic efficacy.[3]

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating the solubility of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. We will explore the fundamental principles governing the solubility of ionizable compounds and present detailed protocols for both thermodynamic and kinetic solubility assessment.

Foundational Principles: Understanding the Solubility of an Amine Hydrochloride

2-Amino-1-cyclopentylethan-1-ol hydrochloride is the salt of a weak base (the free amine) and a strong acid (hydrochloric acid). This characteristic dictates that its solubility will be significantly influenced by the pH of the medium.[4][5][6][7] The amine group, with its lone pair of electrons, can accept a proton, forming a positively charged ammonium ion.[8] This ionization dramatically increases the molecule's polarity and its ability to interact favorably with polar solvents like water.

The solubility of such a compound is not a single value but rather a profile that depends on various factors, including:

-

pH of the medium: As the pH of an aqueous solution increases, the equilibrium will shift towards the less soluble, neutral free amine form, potentially leading to precipitation.[4][6][9]

-

Solvent polarity: The molecule possesses both a non-polar cyclopentyl group and a polar amino alcohol hydrochloride moiety. Its solubility in different organic solvents will depend on the balance of these characteristics.

-

Temperature: Solubility is generally temperature-dependent, a factor that must be carefully controlled during experimentation.[10]

-

Presence of other ions (Ionic Strength): The common ion effect and the overall ionic strength of the solution can also modulate solubility.

Experimental Design: A Two-Pronged Approach to Solubility Determination

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.[9] It is a critical parameter for understanding the intrinsic physicochemical properties of the drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13]

-

Kinetic Solubility: This is often measured in early drug discovery and is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][2][11] While not a true equilibrium value, it provides a rapid assessment of solubility under conditions that mimic early-stage biological assays.

Below is a logical workflow for determining the solubility profile of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. issr.edu.kh [issr.edu.kh]

- 9. pharmatutor.org [pharmatutor.org]

- 10. scielo.br [scielo.br]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride: A Technical Guide

Introduction

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a primary amino alcohol salt with potential applications in pharmaceutical synthesis and drug development. Its chemical structure, featuring a cyclopentyl ring, a hydroxyl group, and an amino group, presents a unique spectroscopic fingerprint. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and structure, which are critical aspects of quality control and regulatory compliance in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-1-cyclopentylethan-1-ol hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclopentyl and aminoethanol moieties.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The hydrochloride salt form will influence the chemical shifts of protons near the amino group. The data presented below is a prediction based on the analysis of structurally related compounds, such as 2-amino-1-phenylethanol hydrochloride and cyclopentylmethanol[1][2].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Broad Singlet | 3H | -NH₃⁺ |

| ~5.5 | Singlet | 1H | -OH |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~3.1 | Multiplet | 2H | CH₂-NH₃⁺ |

| ~2.0 | Multiplet | 1H | CH-Cyclopentyl |

| 1.2 - 1.8 | Multiplet | 8H | CH₂-Cyclopentyl |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments. The proton-decoupled spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~75 | CH-OH |

| ~45 | CH₂-NH₃⁺ |

| ~43 | CH-Cyclopentyl |

| ~28 | CH₂-Cyclopentyl |

| ~25 | CH₂-Cyclopentyl |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a solid amine hydrochloride.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube. The choice of solvent is critical, as amine hydrochlorides may have limited solubility in non-polar solvents[3]. D₂O is often a good choice for water-soluble salts.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shift scale to the internal standard.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Data Interpretation

-

¹H NMR: The broad singlet around 8.3 ppm is characteristic of the three acidic protons of the ammonium group (-NH₃⁺) in a hydrochloride salt[3]. The exact chemical shift and broadness can be dependent on the solvent and concentration. The singlet for the hydroxyl proton (-OH) is also expected to be broad and its position can vary. The methine proton (CH-OH) and the methylene protons adjacent to the ammonium group (CH₂-NH₃⁺) are expected to be deshielded due to the electronegativity of the oxygen and the positive charge on the nitrogen, respectively, appearing at lower field. The protons of the cyclopentyl group will appear as a series of complex multiplets in the upfield region, typical for aliphatic rings.

-

¹³C NMR: The carbon attached to the hydroxyl group (CH-OH) is expected to be the most deshielded among the sp³ carbons, appearing around 75 ppm. The carbon adjacent to the ammonium group (CH₂-NH₃⁺) will also be deshielded. The carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. Due to the symmetry of the cyclopentyl group, fewer than five signals might be observed if some carbons are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds. The data below is predicted based on the analysis of similar amino alcohols and hydrochloride salts.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2800-3200 | Strong, Broad | N-H stretch (ammonium salt) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1500-1600 | Medium | N-H bend (ammonium salt) |

| 1050-1150 | Strong | C-O stretch (alcohol) |

Experimental Protocol for FTIR Spectroscopy

For a solid sample like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for FTIR spectroscopic analysis.

Data Interpretation

-

The broad absorption band between 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

-

The strong, broad absorption in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine (-NH₃⁺) in the hydrochloride salt. This often overlaps with the C-H stretching vibrations.

-

The absorptions in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclopentyl ring and the ethan-1-ol backbone.

-

The N-H bending vibration of the ammonium group is expected to appear in the 1500-1600 cm⁻¹ region.

-

A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

For a polar and potentially thermally labile molecule like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate. The data below is based on predicted values for the free base (2-Amino-1-cyclopentylethan-1-ol, C₇H₁₅NO, Molecular Weight: 129.20 g/mol ).

| m/z (predicted) | Ion | Interpretation |

| 130.12 | [M+H]⁺ | Protonated molecular ion of the free base |

| 112.11 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |

| 84.08 | [C₅H₈N]⁺ | Fragmentation of the side chain |

| 69.07 | [C₅H₉]⁺ | Cyclopentyl cation |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid, like formic acid, may be added to the solution to promote protonation and enhance the signal in positive ion mode.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Set the instrument to operate in positive ion mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the ion signal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 130.12) and subjecting it to collision-induced dissociation (CID).

-

Diagram of the ESI-MS Experimental Workflow:

Caption: Workflow for ESI-Mass Spectrometry analysis.

Data Interpretation

-

In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of the free base plus the mass of a proton (129.20 + 1.01 ≈ 130.21).

-

A common fragmentation pathway for amino alcohols is the loss of a water molecule from the protonated molecular ion, which would result in a peak at m/z corresponding to [M+H-H₂O]⁺.

-

Further fragmentation can occur, leading to the cleavage of the carbon-carbon bond between the cyclopentyl ring and the ethanol side chain, or within the side chain itself, giving rise to smaller fragment ions. The observation of these fragments can help to confirm the connectivity of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While this guide has relied on predicted data and information from structural analogs due to the absence of published experimental spectra for the exact compound, the principles and expected spectral features discussed herein offer a solid foundation for researchers. The detailed experimental protocols and workflow diagrams provide practical guidance for obtaining high-quality spectroscopic data. Ultimately, the rigorous application of these analytical techniques is essential for ensuring the identity, purity, and quality of this and other novel chemical entities in the field of drug discovery and development.

References

-

PubChem. Cyclopentanemethanol. National Center for Biotechnology Information. [Link]

-

PubChem. Phenylethanolamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities and Targets of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

This technical guide provides an in-depth exploration of the potential biological activities and molecular targets of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. While direct extensive research on this specific compound is emerging, its structural features, particularly the presence of a cyclopentyl moiety, a primary amine, and a hydroxyl group, suggest a rich pharmacological potential. This document synthesizes information from structurally related molecules to propose a roadmap for future investigation by researchers, scientists, and drug development professionals.

Introduction to 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a cyclopentane-based organic compound.[1] Its structure, featuring both an aminomethyl and a hydroxyl-substituted ethyl chain, presents a versatile scaffold for medicinal chemistry.[1] The presence of these functional groups allows for potential interactions with various biological targets, including receptors and enzymes.[1]

Table 1: Physicochemical Properties of 2-Amino-1-cyclopentylethan-1-ol

| Property | Value | Source |

| Molecular Formula | C7H15NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2] |

| IUPAC Name | 2-amino-1-cyclopentylethanol | [2] |

| SMILES | C1CCC(C1)C(CN)O | [2][3] |

| InChIKey | CKKJQSVPBUAERO-UHFFFAOYSA-N | [2][3] |

Potential Biological Activities and Therapeutic Areas

The structural motifs within 2-Amino-1-cyclopentylethan-1-ol hydrochloride suggest several avenues for biological activity. The following sections explore these potential applications, drawing parallels from analogous compounds.

Neuromodulatory Effects

The presence of both an amine and an alcohol group suggests potential interactions with the central nervous system (CNS), particularly with neurotransmitter systems.[1] Structurally similar compounds have been shown to modulate various receptors, indicating that 2-Amino-1-cyclopentylethan-1-ol hydrochloride could exhibit similar properties.[1]

-

Opioid Receptors: Aminothiazolomorphinans, which also possess an amino group, have been evaluated for their activity at mu (µ) and kappa (κ) opioid receptors, suggesting a potential role in pain management or addiction therapeutics.[4]

-

NMDA Receptors: Other amino-adamantane derivatives have been assessed as NMDA receptor antagonists, a mechanism relevant to neurodegenerative diseases.[5]

A primary investigation into the neuromodulatory effects would involve a series of in vitro and in vivo assays.

Caption: Proposed workflow for evaluating neuromodulatory activity.

-

Objective: To determine the binding affinity of 2-Amino-1-cyclopentylethan-1-ol hydrochloride for opioid and NMDA receptors.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., CHO cells for opioid receptors).

-

Radioligand specific for the target receptor (e.g., [³H]DAMGO for µ-opioid).

-

2-Amino-1-cyclopentylethan-1-ol hydrochloride.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound.

-

After incubation, separate bound and unbound radioligand by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value.

-

-

Rationale: This assay provides a direct measure of the compound's ability to interact with the target receptor, a crucial first step in characterizing its pharmacological profile.

Antimicrobial Activity

The cyclopentane core is a feature of some natural products with antimicrobial properties. For instance, cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[6]

-

MraY (Phospho-MurNAc-pentapeptide translocase): This enzyme is a promising target for new antibiotics due to its essential role in bacterial cell wall synthesis.[6]

Caption: Workflow for assessing antimicrobial potential.

-

Objective: To determine if 2-Amino-1-cyclopentylethan-1-ol hydrochloride inhibits the activity of MraY.

-

Materials:

-

Purified MraY enzyme.

-

Substrate: UDP-MurNAc-pentapeptide.

-

Acceptor: Lipid I.

-

2-Amino-1-cyclopentylethan-1-ol hydrochloride.

-

Method for detecting product formation (e.g., HPLC or radioactivity-based).

-

-

Procedure:

-

Incubate purified MraY with its substrates in the presence of varying concentrations of the test compound.

-

Initiate the reaction and allow it to proceed for a defined time.

-

Stop the reaction and quantify the amount of product (Lipid II) formed.

-

Calculate the IC50 value for the inhibition of MraY.

-

-

Rationale: This assay directly measures the compound's effect on a specific, clinically relevant bacterial enzyme, providing strong evidence for its mechanism of action.

Anticancer Activity

Derivatives of amino chalcones have demonstrated antiproliferative activity.[7] While structurally distinct, the presence of an amino group in 2-Amino-1-cyclopentylethan-1-ol hydrochloride suggests that it could serve as a scaffold for the synthesis of novel anticancer agents. Additionally, some chromene derivatives, which can be synthesized through multi-component reactions, have shown potential as inhibitors of topoisomerase and cytochrome enzymes involved in cancer cell growth.[8]

-

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy.

-

Cytochrome P450 Enzymes: Certain CYPs are involved in the metabolism of endogenous compounds that can influence cell proliferation.

Caption: A workflow for the evaluation of anticancer properties.

Synthesis and Derivatization Potential

2-Amino-1-cyclopentylethan-1-ol serves as a valuable building block in organic synthesis.[1] Its functional groups can be readily modified to create a library of derivatives with potentially enhanced biological activities. For example, the amino group can be acylated, and the hydroxyl group can be oxidized or substituted.[1] This synthetic tractability allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Conclusion

While direct biological data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is limited, its chemical structure provides a strong rationale for investigating its potential as a neuromodulatory, antimicrobial, or anticancer agent. The proposed workflows and experimental protocols in this guide offer a structured approach for researchers to explore the therapeutic potential of this compound and its derivatives. The versatility of its cyclopentane scaffold, combined with the reactivity of its amino and hydroxyl groups, makes it an attractive starting point for the development of novel therapeutics.

References

-

Provencher, B. A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(21), 8872-8878. [Link]

-

PubChem. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198. [Link]

-

PubChem. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577. [Link]

-

PubChemLite. 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO). [Link]

-

PubChemLite. 2-amino-1-cyclopentylethan-1-one hydrochloride (C7H13NO). [Link]

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098. [Link]

-

MDPI. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. [Link]

-

National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

-

PubChem. 2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

PubMed. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. [Link]

-

PubChem. 2-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 533887. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-amino-1-cyclopentylethan-1-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride Stability

Foreword: The Imperative of Thermal Stability in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability and ultimate clinical success. It is a critical parameter that dictates not only the shelf-life and storage conditions of the final drug product but also influences manufacturing processes, formulation strategies, and even its in-vivo performance. For drug development professionals, a comprehensive understanding of an API's behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality assurance.

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, my objective is to move beyond a superficial recitation of methodology. Instead, this document is crafted to provide a causal understanding of the experimental choices, a framework for robust data interpretation, and a clear line of sight into how TGA data for this specific amino alcohol hydrochloride can be leveraged to make informed decisions in a research and development setting. We will delve into the "why" behind the "how," ensuring that the protocols described are not just followed but are understood as self-validating systems for generating reliable and actionable data.

Principles of Thermogravimetric Analysis in the Pharmaceutical Context

Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1] The resulting data, a plot of mass versus temperature or time, is known as a thermogram or TGA curve. This seemingly simple output provides a wealth of information crucial for pharmaceutical development, including:

-

Thermal Stability and Decomposition Profile: Determining the temperature at which a material begins to degrade is a primary application of TGA. This information is vital for establishing safe processing temperatures and identifying potential stability issues.

-

Quantification of Volatiles: TGA can accurately quantify the presence of residual solvents, water (both free and bound), and other volatile components within a sample. This is critical for meeting regulatory requirements and ensuring the purity and consistency of the API.[2]

-

Compositional Analysis: For multi-component systems, TGA can be used to determine the percentage of each component, provided they decompose at distinct temperature ranges.

-

Reaction Kinetics: Advanced analysis of TGA data can provide insights into the kinetics of decomposition, helping to predict the long-term stability of a material under various conditions.[3]

For a hydrochloride salt of an amino alcohol like 2-Amino-1-cyclopentylethan-1-ol hydrochloride, TGA is particularly insightful. The presence of the amine, hydroxyl, and hydrochloride functionalities suggests a complex thermal decomposition pathway that warrants careful investigation.

Experimental Protocol: A Self-Validating Approach to TGA of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride. The causality behind each parameter selection is explained to foster a deeper understanding of the experimental design.

Instrumentation:

A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should be coupled with a gas flow control system to maintain a precise atmosphere.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5-10 mg | This mass range is optimal for ensuring good heat transfer throughout the sample while being sufficient to provide a strong signal-to-noise ratio.[4] |

| Sample Pan | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial for studying the inherent thermal stability of the compound without the influence of oxidative degradation. |

| Flow Rate | 20-50 mL/min | This flow rate ensures a consistent inert environment and efficiently removes gaseous decomposition products from the sample area. |

| Temperature Program | ||

| - Isothermal Hold | 30°C for 5 min | This initial hold allows the sample to equilibrate with the instrument's environment before the temperature ramp begins. |

| - Heating Rate | 10°C/min | A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and analysis time.[4] |

| - Temperature Range | 30°C to 600°C | This range is broad enough to capture the complete decomposition profile of most organic pharmaceutical compounds. |

| Data Collection | Mass (µg and %), and Derivative Mass (%/°C) | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates.[5] |

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-1-cyclopentylethan-1-ol hydrochloride into a clean, tared TGA pan. Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with high-purity nitrogen at the specified flow rate for at least 15 minutes to create an inert atmosphere.

-

Initiate the Thermal Program: Start the pre-programmed temperature method as detailed in the table above.

-

Data Analysis: Upon completion of the run, analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of mass loss at each stage.

Visualizing the TGA Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis process, from sample preparation to data interpretation.

Caption: A schematic representation of the TGA experimental workflow.

Data Interpretation: Deconstructing the Thermogram of an Amino Alcohol Hydrochloride

While specific experimental data for 2-Amino-1-cyclopentylethan-1-ol hydrochloride is not publicly available, we can construct a hypothetical yet plausible thermogram based on the thermal behavior of analogous amino acid hydrochlorides.[6] The decomposition of such compounds is expected to be a multi-stage process.

Hypothetical TGA and DTG Data for 2-Amino-1-cyclopentylethan-1-ol Hydrochloride:

| Temperature Range (°C) | Mass Loss (%) | Corresponding DTG Peak (°C) | Plausible Lost Moiety/ies |

| 30 - 120 | ~1-2% | ~80 | Adsorbed water/residual solvent |

| 180 - 250 | ~20-25% | ~220 | Loss of HCl and H₂O |

| 250 - 400 | ~50-60% | ~320 | Decomposition of the cyclopentylethanol backbone |

| > 400 | Remainder | - | Char residue |

Analysis of the Decomposition Stages:

-

Stage 1: Desolvation (30-120°C): An initial, minor mass loss is often observed at lower temperatures, corresponding to the evaporation of loosely bound water or residual solvents from the crystallization process. This step is crucial for determining the true starting mass of the anhydrous compound.

-

Stage 2: Initial Decomposition (180-250°C): This is likely the most significant initial decomposition step for a hydrochloride salt of an amino alcohol. The onset of this mass loss is a key indicator of the compound's thermal stability. The mass loss in this region can be attributed to the evolution of hydrogen chloride (HCl) gas, a common decomposition product of hydrochloride salts, and the elimination of a water molecule through the interaction of the amino and hydroxyl groups.

-

Stage 3: Backbone Fragmentation (250-400°C): Following the initial loss of the more labile groups, the remaining organic structure, the cyclopentylethanol backbone, will undergo further fragmentation at higher temperatures. This will result in a significant mass loss as the carbon skeleton breaks down into smaller volatile organic molecules.

-

Final Residue (>400°C): Depending on the completeness of the combustion in the inert atmosphere, a small amount of char residue may remain at the end of the analysis.

Authoritative Grounding and Regulatory Context

The thermal stability data generated through TGA is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing of new drug substances and products. Specifically, ICH Q1A(R2) outlines the requirements for stress testing, which includes evaluating the effect of temperature on the drug substance.[7] TGA provides valuable data for these stress tests, helping to identify potential degradation pathways and establish a preliminary thermal stability profile.

Conclusion: From Data to Drug Development Decisions

The thermogravimetric analysis of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is more than just a characterization technique; it is a critical tool for informed decision-making throughout the drug development lifecycle. A thorough understanding of its thermal stability allows researchers and scientists to:

-

Optimize Manufacturing Processes: By knowing the onset of thermal decomposition, safe drying and milling temperatures can be established, preventing degradation and ensuring the quality of the API.

-

Guide Formulation Development: TGA data helps in selecting compatible excipients that will not compromise the stability of the API during formulation and storage.

-

Establish Appropriate Storage Conditions: The thermal stability profile is a key factor in determining the recommended storage temperature and shelf-life of the drug product.

-

Fulfill Regulatory Requirements: Robust TGA data is an essential part of the stability data package required for regulatory approval.

By adopting a scientifically rigorous and methodologically sound approach to TGA, as outlined in this guide, drug development professionals can confidently assess the thermal stability of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, mitigating risks and paving the way for the successful development of a safe and effective therapeutic.

References

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]

- Wesolowski, M. & Erecinska, J. Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis. Journal of Thermal Analysis and Calorimetry. 2007;89(3):815-821.

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules. 2023; 28(22):7549. Available from: [Link]

-

Therapeutic Goods Administration (TGA). Phenylpropanolamine. 2006. Available from: [Link]

- Gabbai, R. et al. Thermal study of simple amino-alcohol solutions. Cryobiology. 2003;46(1):19-30.

-

BuyersGuideChem. 2-Amino-1-phenylethanol. Available from: [Link]

-

Ottokemi. Ethanolamine hydrochloride, 99%. Available from: [Link]

-

ResearchGate. Amine structural analogs in thermal degradation investigation. Available from: [Link]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals. Available from: [Link]

-

Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials (Basel). 2021; 14(21):6349. Available from: [Link]

-

NETZSCH-Gerätebau GmbH. Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. 2019. Available from: [Link]

-

AMI Instruments. Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. 2025. Available from: [Link]

-

ResearchGate. Thermal decomposition of ammonium perchlorate - A TGA-FTIR-MS study: Part i. Available from: [Link]

-

RSC Publishing. Acid promoted cyclodehydration of amino alcohols with amide acetal. Available from: [Link]

Sources

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. Ethanolamine hydrochloride, 99% 2002-24-6 India [ottokemi.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a cyclopentane derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a cyclopentyl ring, a primary amino group, and a hydroxyl group, make it a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is commonly utilized to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations. This technical guide provides a detailed overview of the physical state and appearance of 2-Amino-1-cyclopentylethan-1-ol hydrochloride, based on available data from chemical suppliers and databases.

Compound Identification and Nomenclature

Due to the presence of stereocenters and different substitution patterns on the cyclopentyl ring, several isomers and closely related compounds of 2-Amino-1-cyclopentylethan-1-ol hydrochloride exist. This can lead to variations in nomenclature and CAS numbers in commercial and scientific literature. The primary structures of interest include positional isomers where the aminoethyl and hydroxyl groups are attached to the same or different carbon atoms of the cyclopentyl ring.

It is crucial for researchers to verify the exact identity of the compound through its CAS number. For instance, the closely related compound, 1-(2-aminoethyl)cyclopentan-1-ol hydrochloride, is assigned CAS number 859318-27-7. The stereoisomer, (S)-2-Amino-2-cyclopentylethanol hydrochloride, is identified by CAS number 2055848-97-8. Careful attention to these details is paramount for experimental reproducibility.

Physical State and Appearance

Based on information from chemical suppliers, 2-Amino-1-cyclopentylethan-1-ol hydrochloride and its closely related isomers are consistently described as solids at ambient temperature and pressure.

Physical Form: The most commonly reported physical form for these compounds is a powder [1]. This powdered nature is typical for many amine hydrochloride salts, which are often crystalline solids. The fine particulate nature of a powder provides a large surface area, which can be advantageous for dissolution.

Color: While specific color descriptions are not always provided in detail, the absence of chromophores in the molecular structure suggests that the compound is likely a white to off-white solid. Any significant coloration would typically be noted in supplier specifications and could indicate the presence of impurities.

The solid, powdered state of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is a critical characteristic for its handling, storage, and formulation. As a stable solid, it is less prone to degradation compared to a liquid or amorphous form and can be accurately weighed and dispensed for experimental use.

| Property | Description | Source |

| Physical State | Solid | Inferred from powder form |

| Appearance | Powder | Sigma-Aldrich[1] |

| Color | White to Off-White | Inferred from structure |

The Significance of the Hydrochloride Salt

The conversion of the free base, 2-Amino-1-cyclopentylethan-1-ol, to its hydrochloride salt is a deliberate and common practice in medicinal chemistry for several key reasons:

-

Enhanced Solubility: The hydrochloride salt form generally exhibits significantly higher aqueous solubility compared to the free base. This is crucial for in vitro biological screening and for the development of parenteral and oral drug formulations.

-

Improved Stability: Amine compounds can be susceptible to oxidation and other forms of degradation. The formation of a salt increases the stability of the compound, extending its shelf life and ensuring the integrity of the substance during storage and handling.

-

Ease of Purification: The crystalline nature of many hydrochloride salts facilitates their purification through recrystallization, allowing for the removal of impurities generated during synthesis.

-

Consistent Stoichiometry: Salt formation provides a well-defined and stable solid with a consistent molecular weight, which is essential for accurate dosing and the preparation of solutions of known concentrations.

Chemical Structure and Visualization

The chemical structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride is fundamental to its physical and chemical properties. The following diagram, generated using Graphviz, illustrates the molecular structure.

Caption: Molecular structure of 2-Amino-1-cyclopentylethan-1-ol hydrochloride.

Conclusion

References

Sources

An In-Depth Technical Guide to the Functional Groups and Reactivity of 2-Amino-1-cyclopentylethan-1-ol Hydrochloride

Abstract

2-Amino-1-cyclopentylethan-1-ol hydrochloride is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a cyclopentyl ring, presents a unique landscape of reactivity and stereochemical complexity. This guide provides an in-depth analysis of the molecule's key functional groups—the amino group and the hydroxyl group—exploring their individual reactivity, the potential for chemoselective transformations, and the steric influence of the cyclopentyl moiety. We will dissect common synthetic transformations, providing field-proven protocols and the causal logic behind experimental design, to empower researchers in drug development and chemical synthesis to effectively utilize this versatile scaffold.

Molecular Profile and Structural Analysis

At its core, 2-Amino-1-cyclopentylethan-1-ol is an amino alcohol, a class of compounds containing both amine and hydroxyl functional groups.[3] The hydrochloride salt form is crucial for its stability and solubility, particularly in aqueous media, but it also dictates the initial state of its most reactive functional group.

Chemical Identity and Physicochemical Properties